Cas no 2034157-61-2 (6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride)

6-Fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride is a chemically synthesized compound featuring a benzothiazole core with a fluorine substituent at the 6-position and a methylsulfanylethyl side chain. The hydrochloride salt enhances its stability and solubility, making it suitable for various research applications. The presence of the fluorine atom may improve metabolic stability and binding affinity in biological systems, while the methylsulfanyl group offers potential for further functionalization. This compound is of interest in medicinal chemistry for its structural motifs, which are often explored in the development of pharmacologically active agents. Its well-defined synthesis and purity ensure reproducibility in experimental settings.
6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride structure
2034157-61-2 structure
Product name:6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride
CAS No:2034157-61-2
MF:C10H12ClFN2S2
MW:278.797081947327
CID:4710609

6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
    • 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride
    • Inchi: 1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H
    • InChI Key: QXCFNTSJAULVFM-UHFFFAOYSA-N
    • SMILES: Cl.S1C(=N)N(CCSC)C2C=CC(=CC1=2)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Topological Polar Surface Area: 77.7

6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2146-0739-5g
6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride
2034157-61-2 95%
5g
$1323.0 2023-09-06
Life Chemicals
F2146-0739-10g
6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride
2034157-61-2 95%
10g
$1858.0 2023-09-06
Life Chemicals
F2145-0518-1mg
2-amino-6-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzothiazol-3-ium chloride
2034157-61-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2145-0518-10mg
2-amino-6-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzothiazol-3-ium chloride
2034157-61-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2145-0518-20μmol
2-amino-6-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzothiazol-3-ium chloride
2034157-61-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2146-0739-2.5g
6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride
2034157-61-2 95%
2.5g
$876.0 2023-09-06
Life Chemicals
F2145-0518-25mg
2-amino-6-fluoro-3-[2-(methylsulfanyl)ethyl]-1,3-benzothiazol-3-ium chloride
2034157-61-2 90%+
25mg
$109.0 2023-05-16
Chemenu
CM556914-1g
6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
2034157-61-2 97%
1g
$944 2023-01-01
A2B Chem LLC
AZ89466-2.5g
6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
2034157-61-2 95%
2.5g
$1785.00 2024-04-20
A2B Chem LLC
AZ89466-1g
6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
2034157-61-2 95%
1g
$872.00 2024-04-20

Additional information on 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride

Comprehensive Overview of 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride (CAS No. 2034157-61-2)

The compound 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride (CAS No. 2034157-61-2) is a chemically synthesized derivative of the benzothiazole family, which has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the fluoro substitution and the methylsulfanyl ethyl side chain, contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological and metabolic disorders.

In recent years, the demand for benzothiazole derivatives has surged due to their diverse pharmacological properties. The 6-fluoro-3-[2-(methylsulfanyl)ethyl] moiety in this compound enhances its lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for CNS-targeted therapies. This aligns with current trends in neurodegenerative disease research, where scientists are exploring novel compounds to address conditions like Alzheimer's and Parkinson's. The hydrochloride salt form further improves solubility, making it a versatile candidate for formulation studies.

From a synthetic chemistry perspective, the 2-imine group in 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride offers reactive sites for further functionalization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This is particularly relevant in the era of high-throughput screening and computational drug design, where researchers frequently search for "benzothiazole-based kinase inhibitors" or "fluorinated heterocycles for medicinal chemistry." The compound's CAS No. 2034157-61-2 serves as a unique identifier in chemical databases, facilitating patent searches and regulatory compliance.

Environmental and stability studies of this compound are also gaining traction, as the scientific community emphasizes green chemistry principles. The methylsulfanyl group may influence degradation pathways, prompting investigations into its ecological impact—a topic frequently queried in academic and industrial forums. Additionally, its crystalline properties under the hydrochloride form make it suitable for X-ray diffraction analysis, a technique widely discussed in crystallography and materials science circles.

In the context of preclinical research, this compound's mechanism of action remains an active area of exploration. Literature suggests that similar benzothiazole-2-imine derivatives exhibit modulation of protein-protein interactions, a hot topic in drug discovery forums. Queries like "small molecules for undruggable targets" often lead researchers to such chemotypes. The fluoro atom's electronegativity may also contribute to binding affinity, a hypothesis tested in molecular docking simulations—a technique increasingly popular in AI-driven drug development.

Supply chain transparency for CAS No. 2034157-61-2 is another frequently searched aspect, as pharmaceutical companies prioritize reliable sourcing of intermediates. The compound's synthetic route, often involving Pd-catalyzed cross-coupling (a trending methodology in organic synthesis), is a subject of optimization studies to reduce costs and improve yields—addressing the industry's focus on process chemistry efficiency.

Analytical characterization of 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride typically involves advanced techniques like LC-MS and NMR spectroscopy, aligning with the growing demand for "quality control in API manufacturing" solutions. Its purity profile is crucial given the rising regulatory scrutiny on genotoxic impurities—a key concern in recent FDA guidelines.

In conclusion, 6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-imine hydrochloride represents a multifaceted compound bridging medicinal chemistry, materials science, and process optimization. Its CAS No. 2034157-61-2 serves as a gateway to interdisciplinary research, addressing contemporary challenges from neurotherapeutics to sustainable synthesis. As the scientific community continues to explore its potential, this compound exemplifies the convergence of traditional pharmacology with cutting-edge computational approaches shaping modern drug discovery.

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